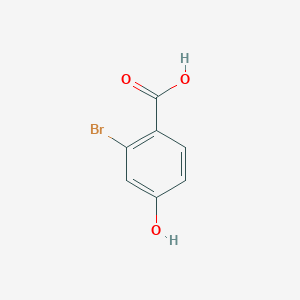
Acide 2-bromo-4-hydroxybenzoïque
Vue d'ensemble
Description
2-Bromo-4-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, which is a type of phenolic acid. It is an organic compound that contains a bromine atom and a hydroxyl group attached to a benzoic acid framework. This compound is of interest due to its potential use as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives, including 2-bromo-4-hydroxybenzoic acid, can be achieved through various methods. One approach involves the microbial hydroxylation of o-bromophenylacetic acid, which provides a route to key intermediates like 4-bromo-2,3-dihydrobenzofuran, which can be further modified to synthesize a range of compounds, including melatonin receptor agonists and sodium hydrogen exchange compounds . Another method includes the use of 2-bromobenzoic acids as building blocks for constructing spiro compounds through free radical reactions . Additionally, the synthesis of 2-bromo-6-hydroxybenzofurans, which are structurally related to 2-bromo-4-hydroxybenzoic acid, has been reported using a one-pot strategy that provides a protecting group-free approach for the synthesis of natural products .
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives, such as 2-bromoacetoxybenzoic acid, has been studied using crystallography. These studies reveal that the carboxylic acid moiety is twisted out of the plane of the aromatic ring, and the bromine atom can exhibit rotational disorder . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds in chemical reactions.
Chemical Reactions Analysis
Brominated benzoic acids are versatile intermediates in organic synthesis. They can undergo nucleophilic substitution reactions to yield a variety of functionalized derivatives . The presence of the bromine atom makes these compounds suitable for further functionalization through palladium-mediated coupling reactions, which can lead to the synthesis of substituted dihydrobenzofurans and other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-4-hydroxybenzoic acid and related compounds are influenced by the presence of the bromine atom and the hydroxyl group. These substituents affect the acidity, reactivity, and overall stability of the molecule. The bromine atom, in particular, can lead to increased molecular weight and changes in the compound's polarity, which can influence its solubility and reactivity in various solvents. The hydroxyl group can engage in hydrogen bonding, which is significant for the compound's interactions in biological systems and in the formation of supramolecular assemblies .
Applications De Recherche Scientifique
Intermédiaire pour la synthèse d'agroproduits chimiques
L'acide 2-bromo-4-hydroxybenzoïque peut être utilisé comme intermédiaire dans la synthèse de divers produits chimiques agricoles . Ces produits chimiques agricoles peuvent inclure des pesticides, des herbicides et des engrais essentiels pour la protection des cultures et l'amélioration de la productivité agricole.
Applications pharmaceutiques
Ce composé peut également servir d'intermédiaire dans la production de divers produits pharmaceutiques . Il peut être utilisé dans la synthèse de médicaments ayant une large gamme d'applications thérapeutiques, de la gestion de la douleur au traitement des maladies chroniques.
Production d'intermédiaires chimiques
L'this compound peut être utilisé dans la production de divers intermédiaires chimiques . Ces intermédiaires peuvent ensuite être utilisés dans une large gamme de réactions chimiques, contribuant à la synthèse d'une variété d'autres composés.
Polymères à cristaux liquides
Il peut être utilisé dans la fabrication de polymères à cristaux liquides (LCP) haute performance . Les LCP ont des applications larges et toujours croissantes dans l'industrie des thermoplastiques en raison de leurs propriétés uniques telles que la résistance aux températures élevées et d'excellentes propriétés d'écoulement.
Détection des métabolites
Le composé a été utilisé dans la détection spécifique au brome des métabolites des acides 2-, 3- et 4-bromobenzoïques dans l'urine et la bile des rats par spectrométrie de masse à plasma à couplage inductif . Cela peut être particulièrement utile dans les études de toxicologie et les tests de médicaments.
Biosynthèse de bioproduits à valeur ajoutée
L'acide 4-hydroxybenzoïque, un composé étroitement lié à l'this compound, est devenu un intermédiaire prometteur pour plusieurs bioproduits à valeur ajoutée . Ces bioproduits ont des applications biotechnologiques potentielles dans l'alimentation, les cosmétiques, la pharmacie, les fongicides, etc. Il est plausible que l'this compound puisse avoir des applications similaires.
Safety and Hazards
2-Bromo-4-hydroxybenzoic acid may cause serious eye damage and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .
Relevant Papers The relevant papers retrieved do not provide additional information on 2-Bromo-4-hydroxybenzoic acid .
Mécanisme D'action
Target of Action
2-Bromo-4-hydroxybenzoic acid, a derivative of salicylic acid, is a compound with a wide range of potential targets. It is primarily used as an anti-scorch agent in drug molecules and the rubber industry . .
Mode of Action
It is known that the bromine atom on the benzene ring can be easily converted to an aryl group or boronic acid, and the phenolic hydroxyl group and carboxyl group, both having certain acidity, can undergo alkylation reactions under alkaline conditions to yield phenyl ether products and esterified products .
Biochemical Pathways
It is known that hydroxybenzoic acids, which include 2-bromo-4-hydroxybenzoic acid, are synthesized via the shikimate pathway . In this pathway, chorismate is converted to 4-hydroxybenzoic acid, which can then be brominated to form 2-Bromo-4-hydroxybenzoic acid .
Result of Action
Given its use as an anti-scorch agent, it likely interacts with other molecules to prevent degradation or damage under high-temperature conditions .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it decomposes into phenol and carbon dioxide under high heat . Furthermore, the compound’s action and efficacy could be influenced by the pH of its environment, given the acidity of the phenolic hydroxyl group and carboxyl group .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as 4-hydroxybenzoate-3-hydroxylase, a class A, flavin-dependent monooxygenase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to protocatechuic acid . This interaction is crucial for the degradation of aromatic compounds in various microorganisms. Additionally, 2-Bromo-4-hydroxybenzoic acid can undergo free radical bromination, nucleophilic substitution, and oxidation reactions .
Cellular Effects
2-Bromo-4-hydroxybenzoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth and metabolism of certain microorganisms at specific concentrations . The compound’s impact on cell function includes alterations in the expression of genes involved in metabolic pathways and the modulation of signaling cascades.
Molecular Mechanism
At the molecular level, 2-Bromo-4-hydroxybenzoic acid exerts its effects through various mechanisms. It can bind to specific enzymes, leading to either inhibition or activation. For example, the compound can inhibit the activity of certain enzymes involved in the degradation of aromatic compounds . Additionally, it can participate in free radical reactions, where it loses a bromine atom and forms a succinimidyl radical . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-hydroxybenzoic acid can change over time. The compound is stable under normal conditions but can decompose into phenol and carbon dioxide upon rapid heating . Long-term studies have shown that the compound can have chronic effects on cellular function, including alterations in metabolic pathways and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-hydroxybenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic effects, including acute toxicity and chronic effects on metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentrations.
Metabolic Pathways
2-Bromo-4-hydroxybenzoic acid is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate pathway or the phenylpropanoid pathway . The compound interacts with enzymes such as 4-hydroxybenzoate-3-hydroxylase, which catalyzes its conversion to protocatechuic acid . These interactions can affect metabolic flux and the levels of metabolites in the cell.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-hydroxybenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell.
Subcellular Localization
2-Bromo-4-hydroxybenzoic acid is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or peroxisomes . These localizations can influence the compound’s activity and its interactions with other biomolecules.
Propriétés
IUPAC Name |
2-bromo-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGXJMWDTFROTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
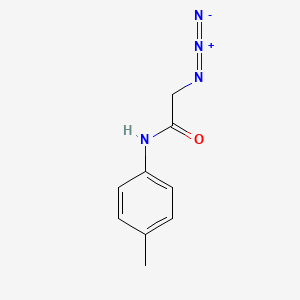
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)


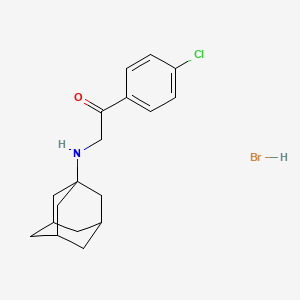
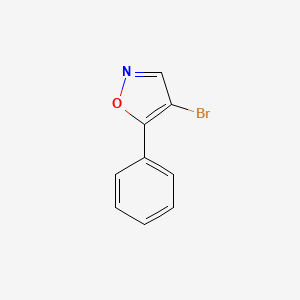
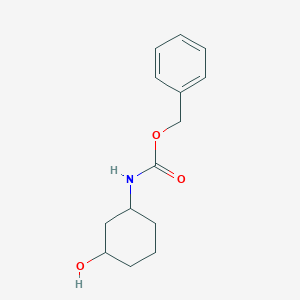

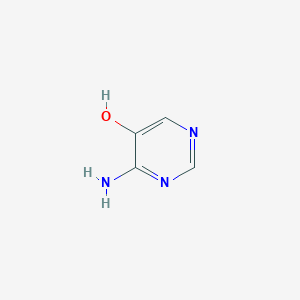

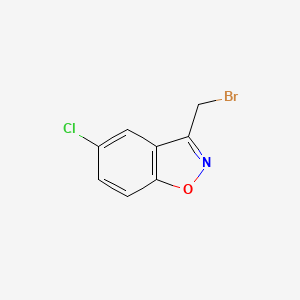
![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)
